(Phenylsulfonimidoyl)benzene

Description

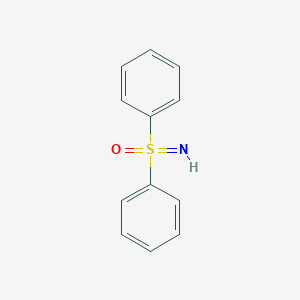

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino-oxo-diphenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPJTNDEHOFWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177267 | |

| Record name | (Phenylsulfonimidoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22731-83-5 | |

| Record name | (Phenylsulfonimidoyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022731835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22731-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Phenylsulfonimidoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diphenylimino-lambda6-sulfanyl)one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Phenylsulfonimidoyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5R9K754QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Phenylsulfonimidoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Phenylsulfonimidoyl)benzene, also known as S,S-diphenyl sulfoximine. This compound is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties of the sulfoximine functional group. This document details a reliable synthetic protocol and a full suite of characterization data to aid researchers in their scientific endeavors.

Introduction

This compound (S,S-diphenyl sulfoximine) is a member of the sulfoximine class of organic compounds, characterized by a sulfur atom double-bonded to oxygen and nitrogen atoms, and single-bonded to two carbon atoms. The sulfoximine moiety is considered a valuable pharmacophore due to its chemical and metabolic stability, its ability to act as a hydrogen bond donor and acceptor, and its capacity to modulate the properties of a parent molecule, such as solubility and lipophilicity.[1][2] The synthesis and characterization of this fundamental diaryl sulfoximine are crucial for the exploration of its potential applications in the development of novel therapeutics.

Synthesis of this compound

A robust and accessible method for the synthesis of this compound involves the direct imination and oxidation of diphenyl sulfide. This one-pot procedure utilizes ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as the oxidant, offering a safe and efficient route to the desired product.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of NH-sulfoximines from sulfides.[3][4]

Materials:

-

Diphenyl sulfide

-

Ammonium carbamate

-

(Diacetoxyiodo)benzene

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add diphenyl sulfide (1.0 equivalent).

-

Add methanol to dissolve the starting material.

-

To the stirred solution, add ammonium carbamate (2.0 equivalents) followed by (diacetoxyiodo)benzene (2.5 equivalents) in portions.

-

Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁NOS |

| Molecular Weight | 217.29 g/mol |

| Appearance | White solid |

| Melting Point | 106-108 °C |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.03-8.00 (m, 4H), 7.50-7.41 (m, 6H), 3.08 (bs, 1H, NH).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 143.4, 132.5, 129.1, 127.9.

FT-IR (cm⁻¹): 3263, 1445, 1222, 1127, 1094, 958, 720, 683.

Mass Spectrometry (HRMS, ESI-QTOF) m/z: calculated for C₁₂H₁₂NOS⁺ [M+H]⁺ 218.0640, found 218.0643.

Logical Relationship of Characterization Data

Caption: Interrelation of analytical techniques for compound characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a key building block in medicinal chemistry. The comprehensive characterization data, including spectroscopic and physical properties, will serve as a valuable reference for researchers in the field. The presented workflow and logical diagrams offer a clear and concise understanding of the synthesis and characterization processes, facilitating the integration of this important sulfoximine into drug discovery and development programs.

References

Spectroscopic Analysis of (Phenylsulfonimidoyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (Phenylsulfonimidoyl)benzene. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral characteristics. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the empirical analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related functional groups, including aromatic rings and sulfonamide-like structures.

Table 1: Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be dominated by signals in the aromatic region. The chemical shifts of the phenyl protons are influenced by the electron-withdrawing nature of the sulfonimidoyl group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic Protons (C₆H₅) | 7.5 - 8.0 | Multiplet | The two phenyl rings are expected to produce overlapping signals in the aromatic region. Protons closer to the sulfoximine group may be shifted further downfield. |

| Imide Proton (NH) | Broad singlet | Variable, likely > 5.0 | The chemical shift of the NH proton is highly dependent on solvent and concentration and may be broad due to quadrupole broadening and exchange. |

Predicted in a non-polar deuterated solvent like CDCl₃, relative to TMS.

Table 2: Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show distinct signals for the carbon atoms of the two phenyl rings.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons (C-H) | 125 - 135 | Multiple signals are expected for the protonated aromatic carbons. |

| Aromatic Carbons (ipso-C) | 135 - 145 | The carbons directly attached to the sulfur atom will be deshielded and appear at a lower field. |

Predicted in CDCl₃ with proton decoupling.

Table 3: Predicted FT-IR Data

The infrared spectrum will exhibit characteristic absorption bands for the aromatic rings and the S=N and S=O bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, potentially broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to strong |

| S=O Stretch (asymmetric) | 1300 - 1350 | Strong |

| S=O Stretch (symmetric) | 1150 - 1190 | Strong |

| S=N Stretch | 900 - 950 | Medium |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Notes |

| 217 | [M]⁺ | Molecular ion peak corresponding to C₁₂H₁₁NOS⁺. |

| 140 | [C₆H₅SO]⁺ | Loss of the phenylimine group. |

| 125 | [C₆H₅SO₂]⁺ | Rearrangement and loss of C₆H₅N. |

| 91 | [C₆H₅N]⁺ | Phenylimine cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives. |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[1]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.[3]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

¹H NMR :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. Typically, 8-16 scans are sufficient for a proton spectrum.[4]

-

-

¹³C NMR :

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[4]

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid sample.[5][6]

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[7]

-

With the sample in place, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

-

-

Data Processing and Analysis :

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a sample using Electron Ionization Mass Spectrometry (EI-MS).[9][10]

-

Sample Preparation :

-

Instrument Setup :

-

The mass spectrometer is operated under a high vacuum.[10]

-

Set the parameters for the ion source (e.g., electron energy, typically 70 eV for EI), mass analyzer, and detector.

-

-

Data Acquisition :

-

Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatography (GC) inlet.

-

The sample molecules are ionized and fragmented in the ion source.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a foundational understanding of its predicted spectral characteristics and outlines the standard experimental procedures for its analysis. The provided data and protocols serve as a valuable resource for researchers in chemistry and drug development, enabling the confident identification and characterization of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. amherst.edu [amherst.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Crystal Structure of (Phenylsulfonimidoyl)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of compounds related to (Phenylsulfonimidoyl)benzene derivatives. Due to the limited availability of comprehensive crystallographic data for this compound derivatives in publicly accessible literature, this guide utilizes data from the closely related and structurally similar benzenesulfonamide derivatives to illustrate the core principles of their solid-state structures. The presented data and protocols are essential for understanding the three-dimensional arrangement of these molecules, which is critical for structure-based drug design and development.

Crystallographic Data of Benzenesulfonamide Derivatives

The following tables summarize key crystallographic parameters for a selection of benzenesulfonamide derivatives, providing a comparative overview of their solid-state conformations. This data is crucial for understanding how substituent changes affect the molecular geometry and crystal packing.

Unit Cell Parameters

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| S,S-Diphenylsulfilimine Monohydrate¹ | C₁₂H₁₃NOS | Orthorhombic | P b c a | 5.1467 | 20.1417 | 21.4008 | 90.00 | 90.00 | 90.00 | 2218.3 | 8 |

| N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide | C₁₅H₁₅NO₂S | Monoclinic | P2₁/c | 11.6302 (8) | 5.7041 (4) | 21.9408 (14) | 90 | 103.535 (4) | 90 | 1415.12 (17) | 4 |

| 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁ | 8.1588 (4) | 10.1498 (4) | 8.9242 (5) | 90 | 105.545 (4) | 90 | 711.98 (6) | 2 |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | Orthorhombic | Pna2₁ | 18.6919 (18) | 10.5612 (10) | 8.1065 (8) | 90 | 90 | 90 | 1600.3 (3) | 4 |

¹ Data for S,S-Diphenylsulfilimine Monohydrate, a this compound derivative.[1]

Selected Bond Lengths (Å)

| Compound Name | S=O (avg.) | S-N | S-C |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 1.4316 | 1.636 (2) | 1.763 (2) |

| 4-Methyl-N-propylbenzenesulfonamide | 1.4345 | 1.620 (25) | 1.766 (3) |

| N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide | 1.435 (25) | 1.649 (3) | 1.765 (3) |

Selected Bond Angles (°)

| Compound Name | O-S-O | N-S-C | C-S-C |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 119.5 (1) | 107.46 (10) | - |

| 4-Methyl-N-propylbenzenesulfonamide | 118.88 (13) | 107.57 (13) | - |

| N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide | 120.2 (2) | 106.3 (2) | - |

| S,S-Diphenylsulfilimine Monohydrate¹ | - | - | 105.3 (2) |

¹ Note: S,S-Diphenylsulfilimine does not have S=O bonds.

Selected Torsion Angles (°)

| Compound Name | C-S-N-C |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 84.2 (2) |

| 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide | 79.06 (13) |

| N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide | 86.2 (3) |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | -79.0 (2) |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of the presented class of compounds.

Synthesis of N-Benzyl-4-methylbenzenesulfonamides

A common synthetic route involves a two-step process.[2] Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. The subsequent step involves the benzylation of the sulfonamide to afford the N-benzyl-4-methylbenzenesulfonamide derivative.[2]

A representative procedure is as follows:

-

Sulfonamide Formation: A primary amine is dissolved in a suitable solvent, such as toluene, under an inert atmosphere (e.g., nitrogen) at room temperature.

-

p-Toluenesulfonyl chloride is added to the solution.

-

A non-nucleophilic base, such as diisopropylethylamine, is introduced to the reaction mixture.

-

The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, and the organic layer is dried over an anhydrous salt like magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Benzylation: The purified sulfonamide is then subjected to a benzylation reaction, typically involving a benzyl halide and a base in a suitable solvent, to yield the final N-benzyl derivative.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

The general workflow for data collection and structure refinement is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, often at a low temperature (e.g., 173-296 K) to minimize thermal vibrations.[2]

-

Data Reduction: The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined freely or placed in calculated positions and refined using a riding model.[3]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound derivatives.

Synthesis Workflow

References

A Technical Guide to the Computational Analysis of (Phenylsulfonimidoyl)benzene's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methods used to characterize the electronic properties of (phenylsulfonimidoyl)benzene, also known as S,S-diphenylsulfoximine. Understanding these properties is crucial for applications in medicinal chemistry and materials science, as they govern molecular interactions, reactivity, and stability. This document outlines the theoretical background, computational protocols, and interpretation of key electronic descriptors.

Introduction to this compound

This compound belongs to the sulfoximine class of compounds, which are analogues of sulfones and sulfonamides.[1] The presence of the sulfonimidoyl group (–S(O)NH–) imparts unique stereochemical and electronic features. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure of these molecules.[2][3]

Core Electronic Properties and Their Significance

The electronic character of this compound is primarily described by the following quantum chemical properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in a molecule. It calculates the charges on individual atoms, offering insights into the polarity of bonds and the overall charge distribution. This information is valuable for understanding intermolecular interactions and reaction mechanisms.[6]

Computational Methodology

The following section details a typical protocol for the computational analysis of this compound's electronic properties using DFT.

Software and Hardware

-

Software: Gaussian 09 or 16, ORCA, or other quantum chemistry software packages. GaussView 6 or Avogadro for visualization.

-

Hardware: A high-performance computing cluster is recommended for these calculations.

Step-by-Step Protocol

-

Molecule Building and Initial Optimization:

-

The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.

-

An initial geometry optimization is performed using a lower-level theory, such as a semi-empirical method or a small basis set, to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

The final geometry optimization is performed using DFT. A common and reliable functional for this type of molecule is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy, is employed. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of sulfur-containing compounds.

-

A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

HOMO-LUMO Energies: These are obtained directly from the output of the optimized DFT calculation.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This is typically done as a separate calculation step after the geometry optimization.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain the atomic charges.

-

The following diagram illustrates the computational workflow:

References

- 1. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. irjweb.com [irjweb.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Novel (Phenylsulfonimidoyl)benzene Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel (Phenylsulfonimidoyl)benzene analogs and related compounds. The document is structured to provide actionable insights for researchers in medicinal chemistry and drug development, with a focus on data-driven structure-activity relationships (SAR), detailed experimental methodologies, and visualization of relevant biological pathways.

Introduction: The Therapeutic Potential of Sulfoximine Scaffolds

The sulfoximine functional group has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and electronic properties. As a bioisostere for sulfones and other carbonyl-containing groups, the sulfoximine moiety offers a three-dimensional scaffold that can be strategically manipulated to optimize drug-target interactions. This compound analogs, a subclass of diaryl sulfoximines, have garnered significant attention for their potential to modulate a range of biological targets with therapeutic implications in oncology, inflammation, and neurodegenerative diseases.

This guide will delve into the synthetic strategies for accessing these complex molecules, present structure-activity relationship data from closely related analog series, and explore the signaling pathways through which these compounds exert their biological effects.

Data Presentation: Structure-Activity Relationships of Bioactive Analogs

The following table summarizes the structure-activity relationship (SAR) data for a series of benzene-1,4-disulfonamide analogs, which serve as a valuable surrogate for understanding the SAR of this compound analogs due to their structural similarities. These compounds were evaluated for their inhibitory activity against Complex I of the mitochondrial electron transport chain, a key target in cancer metabolism. The data highlights the impact of various substitutions on the piperidine and sulfonamide moieties on cytotoxic activity.

Table 1: Structure-Activity Relationship of Benzene-1,4-disulfonamide Analogs as Oxidative Phosphorylation Inhibitors [1]

| Compound ID | R Group (Piperidine Moiety) | X-R-Y (Core Structure) | Diethyl Sulfonamide Modification | MIA PaCa-2 IC50 (μM) | BxPC-3 IC50 (μM) | Galactose Medium IC50 (μM) | Glucose Medium IC50 (μM) |

| 4 | 3-substituted piperidine | - | - | 0.31 | 0.98 | 0.12 | >10 |

| 5 | 4-substituted piperidine | - | - | 1.2 | 3.5 | 0.55 | >10 |

| 6 | 2-substituted piperidine | - | - | >10 | >10 | >10 | >10 |

| 18 | - | ortho-fluoro substituted benzene | - | 0.85 | 2.1 | 0.45 | >10 |

| 53 | - | - | De-ethylation | 0.05 | 0.15 | 0.03 | 2.94 |

| 60 | - | - | tert-butyl group | 0.3 | 2.6 | 0.18 | >10 |

Data extracted from a study on benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds, representative of the synthetic routes employed for this compound analogs.

General One-Pot Synthesis of N-Iodo-S,S-diaryl Sulfoximines

This protocol describes a one-pot synthesis of N-iodo-S,S-diphenylsulfoximine from the corresponding sulfide, which is a key intermediate for further derivatization.

-

A mixture of the organic sulfide (1 mmol), methanol (5 mL), ammonium carbonate ((NH4)2CO3, 1.5 mmol, 144 mg), and (diacetoxyiodo)benzene (PhI(OAc)2, 2.3 mmol, 741 mg) is charged into a 10 mL round-bottom flask equipped with a magnetic stirrer.

-

The flask is sealed, and the reaction mixture is stirred vigorously for 1 hour at room temperature.

-

N-Iodosuccinimide (NIS, 1.1 mmol, 248 mg) is then added to the reaction mixture.

-

The stirring is continued for another hour at room temperature.

-

Upon completion of the reaction (monitored by TLC), the precipitate is collected by filtration to afford the pure N-iodo-S,S-diaryl sulfoximine.

Copper-Catalyzed N-Arylation of NH-Sulfoximines

This protocol details a general method for the N-arylation of sulfoximines, a crucial step in the synthesis of diverse this compound analogs.

Procedure:

-

To a solution of the NH-sulfoximine (1.0 equiv) in a suitable solvent (e.g., toluene or dioxane), add the aryl halide (1.2 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired N-aryl sulfoximine.

Mandatory Visualizations

Experimental Workflow: Multi-Step Synthesis

The following diagram illustrates a typical multi-step synthetic workflow for the preparation of this compound analogs, starting from a readily available sulfide.

Caption: A generalized workflow for the multi-step synthesis of this compound analogs.

Signaling Pathway: Inhibition of Oxidative Phosphorylation

The diagram below depicts the mechanism of action for benzene-1,4-disulfonamide analogs, which inhibit Complex I of the electron transport chain, a key component of the oxidative phosphorylation (OXPHOS) pathway. This inhibition leads to a depletion of ATP production and can induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1]

Caption: Mechanism of action via inhibition of Complex I in the oxidative phosphorylation pathway.

Conclusion and Future Directions

The exploration of this compound analogs and related sulfoximine-containing scaffolds continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships of related benzene-1,4-disulfonamides demonstrate that subtle modifications to the peripheral substituents can lead to significant improvements in potency and metabolic stability. The synthetic accessibility of these compounds, through well-established methodologies like copper-catalyzed N-arylation, allows for the rapid generation of diverse chemical libraries for biological screening.

Future research in this area should focus on expanding the diversity of the sulfoximine core and its substituents to probe a wider range of biological targets. A deeper understanding of the specific signaling pathways modulated by these compounds will be crucial for their clinical development. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of the next generation of sulfoximine-based drugs.

References

Theoretical Investigation of (Phenylsulfonimidoyl)benzene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonimidoyl)benzene, a member of the sulfoximine family, represents a unique structural motif with growing importance in medicinal chemistry and organic synthesis.[1][2] The incorporation of the sulfoximine group can enhance chemical and metabolic stability, as well as improve the solubility of lead compounds.[1] This technical guide provides a comprehensive overview of the theoretical investigation of this compound reactivity. It delves into the computational methodologies used to predict its behavior in various chemical transformations, summarizes key quantitative data from related studies, and outlines the experimental protocols for synthesizing and evaluating such compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and synthetic methodologies centered around the sulfoximine scaffold.

Introduction to this compound

This compound, also known as S,S-diphenylsulfoximine, is a tetracoordinated sulfur(VI) compound characterized by a chiral sulfur center double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two phenyl groups. The unique electronic and steric properties of the sulfonimidoyl group impart distinct reactivity patterns to the attached phenyl rings, making it an intriguing subject for theoretical and experimental investigation. The nitrogen atom of the sulfoximine can be unsubstituted (NH-sulfoximine) or substituted, which significantly influences its reactivity and biological activity.[3]

Theoretical Methodologies for Reactivity Analysis

The theoretical investigation of this compound reactivity heavily relies on computational quantum chemistry, particularly Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure and reaction mechanisms of organic molecules.

Computational Protocol

A typical computational workflow for investigating the reactivity of this compound is outlined below. This workflow is based on methodologies reported for similar aromatic and sulfonimidoyl systems.[4][5][6][7][8]

Caption: A typical DFT-based workflow for theoretical reactivity studies.

Detailed Methodologies:

-

Geometry Optimization: The first step involves finding the minimum energy structure of the reactant, product, and any intermediates. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[6]

-

Frequency Calculation: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

-

Transition State (TS) Search: To study a reaction mechanism, the transition state connecting reactants and products must be located. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed.

-

Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed to confirm that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.

-

Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used.[8]

-

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis: These analyses provide insights into the electronic structure, charge distribution, and bonding characteristics of the molecule.

Reactivity of the Aryl Groups: Palladium-Catalyzed Cross-Coupling Reactions

Representative Cross-Coupling Reactions

The following table summarizes the yields of various palladium-catalyzed cross-coupling reactions involving diaryl sulfoxinium triflates, which are derived from the corresponding diaryl sulfoximines.[9][10] These reactions demonstrate the feasibility of C-C bond formation at the phenyl groups.

| Entry | Coupling Type | Aryl Source (Diaryl Sulfoxinium Triflate) | Coupling Partner | Product | Yield (%) |

| 1 | Sonogashira | Di-(p-tolyl)sulfoxinium triflate | Phenylacetylene | 1-((4-methylphenyl)ethynyl)benzene | 94 |

| 2 | Sonogashira | Di-(phenyl)sulfoxinium triflate | 1-Hexyne | 1-phenylhex-1-yne | 96 |

| 3 | Heck | Di-(p-tolyl)sulfoxinium triflate | Ethyl acrylate | Ethyl (E)-3-(p-tolyl)acrylate | 88 |

| 4 | Heck | Di-(phenyl)sulfoxinium triflate | Styrene | (E)-1,2-diphenylethene | 64 |

| 5 | Suzuki | Di-(p-tolyl)sulfoxinium triflate | Phenylboronic acid | 4-methyl-1,1'-biphenyl | 85 |

Data extracted from Bolm et al. (2017).[9][10]

Proposed Catalytic Cycle for Suzuki Coupling

The following diagram illustrates a plausible catalytic cycle for the Suzuki-type cross-coupling reaction, a key transformation for functionalizing the aryl rings of sulfoximine derivatives.

Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction.

Reactivity at the Sulfonimidoyl Core

The sulfonimidoyl core itself is a site of reactivity. The nitrogen atom can be functionalized, and the S=N bond can participate in reactions.

N-Functionalization

The NH-sulfoximine is a versatile precursor for a variety of N-functionalized derivatives.[3] For instance, N-alkynylated sulfoximines can be synthesized via copper-catalyzed decarboxylative coupling with aryl propiolic acids.[11] These N-alkynylated sulfoximines can then undergo further reactions, such as [2+2] cycloadditions with ketenes.[12]

Experimental Protocol for N-Alkynylation of a Sulfoximine:

-

To a solution of the NH-sulfoximine (1.0 equiv) in a suitable solvent (e.g., DMF), add the aryl propiolic acid (1.2 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

This is a generalized protocol based on similar reactions reported in the literature.[11]

Cycloaddition Reactions

The S=N bond in N-functionalized sulfoximines can act as a dienophile or dipolarophile in cycloaddition reactions. For example, N-alkynylated sulfoximines react with ketenes in a [2+2] cycloaddition to form sulfoximine-functionalized cyclobutenones in excellent yields.[12]

Caption: A logical diagram of the [2+2] cycloaddition reaction pathway.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electrophilic and nucleophilic character of different sites within this compound.

| Molecular Orbital | Energy (eV) (Hypothetical) | Localization | Implied Reactivity |

| HOMO | -6.5 | Phenyl rings | Susceptible to electrophilic attack |

| LUMO | -1.2 | Sulfonimidoyl group (S=N bond) | Susceptible to nucleophilic attack |

| HOMO-1 | -7.2 | Phenyl rings (π-orbitals) | Contributes to aromatic reactivity |

| LUMO+1 | -0.8 | Phenyl rings (π*-orbitals) | Site for electron acceptance |

This table presents hypothetical data for illustrative purposes, based on general principles of FMO theory applied to similar aromatic systems.

Conclusion

The theoretical investigation of this compound reactivity, through methods like Density Functional Theory, provides a powerful framework for understanding and predicting its chemical behavior. This guide has outlined the key computational methodologies, summarized relevant experimental data from analogous systems, and presented plausible reaction pathways. By combining theoretical calculations with experimental validation, researchers can unlock the full potential of the sulfoximine scaffold in the development of novel pharmaceuticals and synthetic reagents. The continued exploration of the rich reactivity of this compound and its derivatives promises to yield exciting discoveries in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. researchgate.net [researchgate.net]

- 7. A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory | European Journal of Chemistry [eurjchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]

- 12. Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (Phenylsulfonimidoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene, also known as S,S-diphenyl sulfoximine, is a chiral organosulfur compound belonging to the sulfoximine class. Sulfoximines are analogues of sulfones and sulfonamides where one of the oxygen atoms is replaced by a nitrogen atom. This substitution introduces a stereocenter at the sulfur atom and provides an additional vector for chemical modification, making the sulfoximine moiety an increasingly important functional group in medicinal chemistry and drug design. Its unique electronic and steric properties can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its synthesis and purification, and a discussion of its relevance in modern research.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below. It is important to note that while the monohydrate of the related compound S,S-diphenylsulfilimine has a reported melting point of 67-71 °C, the precise melting point of anhydrous this compound can vary. Data for boiling point and specific solubility are not widely reported in the literature, suggesting the compound may decompose at higher temperatures and its solubility is determined on a case-by-case basis for specific applications.

Table 1: General and Structural Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | S,S-Diphenyl sulfoximine, Diphenylsulfoximine |

| CAS Number | 22731-83-5[1] |

| Molecular Formula | C₁₂H₁₁NOS[2] |

| Molecular Weight | 217.29 g/mol [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2[2] |

| InChI | InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H[2] |

| InChIKey | KNPJTNDEHOFWKA-UHFFFAOYSA-N[2] |

| Appearance | White to off-white crystalline powder |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | Data not consistently available for the anhydrous form. The related S,S-Diphenylsulfilimine monohydrate melts at 67-71 °C. |

| Boiling Point | Data not available (likely decomposes) |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and methanol. Sparingly soluble in non-polar solvents like hexanes. |

| Topological Polar Surface Area | 49.3 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and well-established route involves the imination of diphenyl sulfoxide. Modern methods often utilize hypervalent iodine reagents for this transformation due to their mild reaction conditions and high efficiency.

Synthesis of this compound from Diphenyl Sulfoxide

This protocol is adapted from modern synthetic methods for the preparation of NH-sulfoximines.[2]

Materials:

-

Diphenyl sulfoxide

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Ammonium carbamate (NH₂COONH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of diphenyl sulfoxide (1.0 eq) in methanol, add ammonium carbamate (2.0 eq) and (diacetoxyiodo)benzene (1.5 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice for sulfoximines is a mixture of a polar solvent (e.g., ethyl acetate or ethanol) and a non-polar solvent (e.g., hexanes). The goal is to find a system where the compound is soluble at high temperatures and sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or solvent mixture).

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

Caption: Synthesis of this compound from diphenyl sulfoxide.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Significance and Applications

While specific signaling pathways directly involving this compound are not extensively documented in public literature, the sulfoximine functional group is of significant interest to the pharmaceutical and agrochemical industries. Sulfoximines are considered bioisosteres of sulfones and sulfonamides, offering a unique three-dimensional structure and hydrogen bonding capabilities that can be exploited in drug design to modulate biological activity and improve physicochemical properties.

Derivatives of sulfoximines have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as modulators of protein-protein interactions. For instance, the related compound suloxifen has been studied for its spasmolytic and antiasthmatic properties.[1] More broadly, the incorporation of the sulfoximine moiety has been a key strategy in the development of clinical candidates for oncology and other diseases.

The primary role of this compound in research and development is often as a versatile synthetic intermediate. The NH group of the sulfoximine can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.

Conclusion

References

An In-depth Technical Guide on (Phenylsulfonimidoyl)benzene

This technical guide provides a comprehensive overview of (Phenylsulfonimidoyl)benzene, also known by its more common synonym S,S-Diphenylsulfilimine. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its nomenclature, chemical properties, synthesis, and reactivity. While information on the direct biological activity and signaling pathways of the parent compound is limited in publicly available literature, this guide summarizes the known chemical data and provides context for its potential applications based on related compounds.

Nomenclature and CAS Number

The nomenclature of this compound can be ambiguous, with several synonyms and CAS Registry Numbers in use. The most commonly accepted identifiers are detailed below.

| Identifier | Value | Notes |

| Common Name | S,S-Diphenylsulfilimine | Most frequently used name in chemical literature. |

| Systematic Name | This compound | - |

| IUPAC Name | imino(diphenyl)-λ⁴-sulfane | - |

| CAS Registry Number | 36744-90-8 | For the anhydrous form. |

| CAS Registry Number | 68837-61-6 | For the monohydrate form. |

| Other CAS Numbers | 22731-83-5 | Associated with the systematic name. |

Physicochemical Properties

A summary of the key physicochemical properties of S,S-Diphenylsulfilimine monohydrate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NS (anhydrous) | PubChem |

| C₁₂H₁₃NOS (monohydrate) | [1][2] | |

| Molecular Weight | 201.29 g/mol (anhydrous) | PubChem |

| 219.30 g/mol (monohydrate) | ||

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 67-71 °C (lit.) | |

| Assay | ≥97% |

Experimental Protocols

Synthesis of S,S-Diphenylsulfilimine:

A representative, generalized laboratory-scale synthesis is described below, based on common synthetic routes for sulfilimines:

Materials:

-

Diphenyl sulfide

-

Chloramine-T trihydrate

-

Methanol

-

Dichloromethane

-

Sodium hydroxide solution (e.g., 1 M)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve diphenyl sulfide in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chloramine-T trihydrate in methanol to the cooled diphenyl sulfide solution.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a sodium hydroxide solution to remove the p-toluenesulfonamide byproduct.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude S,S-diphenylsulfilimine can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: A flowchart illustrating the key stages in the synthesis of S,S-Diphenylsulfilimine.

Reactivity and Potential Applications

S,S-Diphenylsulfilimine is a versatile synthetic intermediate. Its reactivity has been explored in nucleophilic aromatic substitution reactions.[3] For instance, it reacts with highly electron-deficient aryl halides, such as 1-fluoro-2,4-dinitrobenzene, where the sulfilimine acts as a nucleophile.[3]

While there is a lack of direct studies on the biological activities of this compound, the broader class of sulfonamides and related sulfur-containing compounds are known to possess a wide range of biological effects, including antimicrobial and anticancer properties. Derivatives of sulfilimines are being investigated for their potential as antioxidants and enzyme inhibitors. Further research into the biological profile of the parent compound could reveal interesting pharmacological properties.

Logical Relationship of Potential Research Areas:

Caption: A diagram showing the logical progression from the core compound to potential therapeutic applications.

Due to the absence of specific biological activity data for this compound, no signaling pathway diagrams can be provided at this time. The exploration of its biological effects remains an open area for future research.

References

- 1. chembk.com [chembk.com]

- 2. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A606313F [pubs.rsc.org]

A Comprehensive Technical Review of (Phenylsulfonimidoyl)benzene Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene, and its derivatives, represent a unique class of organosulfur compounds characterized by a chiral sulfur(VI) center. This structure is an isostere of the well-known diphenyl sulfone and a close analog of the medicinally significant sulfonamide functional group. The replacement of an oxygen atom in a sulfone or sulfonamide with a nitrogen moiety introduces significant changes in stereochemistry, polarity, and hydrogen bonding capabilities, offering a novel scaffold for the design of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and potential biological significance of this compound and related compounds, with a focus on quantitative data and detailed methodologies for the research and drug development community.

Synthesis and Experimental Protocols

The synthesis of the parent this compound, specifically S,S-diphenylsulfilimine, is a foundational step for accessing a variety of N-substituted derivatives. The following protocols are based on established methodologies for the synthesis of sulfilimines and their subsequent oxidation to sulfonimidoyl compounds.

Protocol 1: Synthesis of S,S-Diphenylsulfilimine

This procedure outlines the synthesis of the foundational sulfilimine from diphenyl sulfide.

Materials:

-

Diphenyl sulfide

-

Chloramine-T trihydrate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Imidation: Dissolve diphenyl sulfide (1 equivalent) in methanol in a round-bottom flask. To this solution, add a solution of Chloramine-T trihydrate (1.1 equivalents) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a 1 M aqueous solution of sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure S,S-diphenylsulfilimine.

Protocol 2: Oxidation to this compound

This protocol describes the oxidation of the sulfilimine to the corresponding sulfonimidoyl compound.

Materials:

-

S,S-Diphenylsulfilimine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Oxidation: Dissolve S,S-diphenylsulfilimine (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise above 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data on Related Compounds

Direct biological data for the parent this compound is limited in the public domain. However, extensive research on the structurally related sulfonamides and more complex sulfonimidamide derivatives provides valuable insights into the potential bioactivity of this class of compounds. The following tables summarize key quantitative data from studies on these related molecules.

Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Arylpropyl Sulfonamides | PC-3 (Prostate) | 29.2 - 267.3 | [1] |

| HL-60 (Leukemia) | 20.7 - 160.6 | [1] | |

| Novel Sulfonamides | MDA-MB-468 (Breast) | < 30 | [2][3] |

| MCF-7 (Breast) | < 128 | [2][3] | |

| HeLa (Cervical) | < 360 | [2][3] | |

| Acridine-Sulfonamide Hybrids | HePG2 (Liver) | 14.51 | [4] |

| HCT-116 (Colon) | 9.39 | [4] | |

| MCF-7 (Breast) | 8.83 | [4] |

Table 2: Enzyme Inhibition by Sulfonamide and Sulfonimidamide Analogs

| Compound Class | Target Enzyme | Inhibition | Reference |

| Quinazolinone-Sulfonamides | COX-2 | 47.1% at 20 µM | [5] |

| Sulfonamide-Diphenylpyrimidines | FAK | IC50 < 100 nM | [6] |

| Novel Sulfonamide Derivatives | CDK9 | IC50 = 3.8 nM | [7] |

| Sulfonimidamide-based Oligopeptides | Signal Peptidase | Active | [1] |

| Sulfonimidamide Analogs | γ-Secretase | Active | [3][8] |

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the research of this compound and its derivatives.

Caption: Synthetic pathway from diphenyl sulfide to this compound.

Caption: Workflow for the biological evaluation of novel sulfonimidoyl compounds.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the structural similarity to known enzyme inhibitors suggests plausible mechanisms of action. For instance, many sulfonamide-based drugs target and inhibit specific enzymes by mimicking the natural substrate or binding to allosteric sites. A hypothetical pathway involving enzyme inhibition is depicted below.

Caption: Hypothetical enzyme inhibition mechanism for a this compound derivative.

Conclusion

The this compound scaffold presents a compelling area for further exploration in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, distinct from traditional sulfones and sulfonamides, offer the potential for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. While direct biological data on the parent compound remains scarce, the extensive research on related sulfonamides and sulfonimidamides provides a strong rationale for its investigation. The synthetic protocols and conceptual workflows outlined in this guide serve as a foundational resource for researchers aiming to synthesize, evaluate, and ultimately unlock the therapeutic potential of this intriguing class of molecules. Future work should focus on the systematic biological screening of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. euroasiajournal.org [euroasiajournal.org]

- 8. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of (Phenylsulfonimidoyl)benzene Compounds in Therapeutic Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene compounds, a class of diaryl sulfoximines, have emerged from the periphery of medicinal chemistry to become a focal point of significant interest in drug discovery.[1] Initially explored for their unique chemical properties, these compounds are now recognized for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their structural versatility, which allows for fine-tuning of physicochemical and pharmacokinetic properties, has positioned them as promising scaffolds for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and related diaryl sulfoximine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts in this burgeoning field.

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. A significant body of research has focused on their role as kinase inhibitors, a critical class of oncology drugs.

Kinase Inhibition

This compound scaffolds have proven to be effective mimics of the hinge-binding motifs found in many kinase inhibitors. Their unique stereoelectronic properties allow for potent and often selective inhibition of various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[3]

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition by Diaryl Sulfoximine Analogs [3]

| Compound | Target Kinase | IC50 (nM) |

| Analog 15 | CDK2 | 522 |

| CDK9 | 124 | |

| AT7519 (Reference) | CDK2 | 96 |

| CDK9 | 6 |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative and Cytotoxic Activity

The kinase inhibitory activity of these compounds often translates into potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.

Table 2: Antiproliferative Activity of Diaryl Sulfoximine Compounds [3][4][5]

| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) |

| Analog 15 | A2780 | Ovarian Carcinoma | 0.351 |

| AT7519 (Reference) | A2780 | Ovarian Carcinoma | 0.131 |

| Indolylsulfoximine 11b | MCF7 | Breast Adenocarcinoma | 1.6 |

| Indolylsulfoximine 11h | MCF7 | Breast Adenocarcinoma | 2.0 |

| Indolylsulfoximine 11k | MCF7 | Breast Adenocarcinoma | 1.28 |

| Indolylsulfoximine 11c | 22Rv1 | Prostate Carcinoma | 3.31 |

| Indolylsulfoximine 11i | 22Rv1 | Prostate Carcinoma | 2.76 |

| Indolylsulfoximine 11j | 22Rv1 | Prostate Carcinoma | 2.68 |

| Indolylsulfoximine 11b | C4-2 | Prostate Carcinoma | 2.3 |

| Indolylsulfoximine 11c | C4-2 | Prostate Carcinoma | 1.95 |

| Indolylsulfoximine 11f | C4-2 | Prostate Carcinoma | 3.7 |

| Indolylsulfoximine 11g | C4-2 | Prostate Carcinoma | 1.9 |

| Indolylsulfoximine 11h | C4-2 | Prostate Carcinoma | 2.18 |

| Sulindac Sulfoximine 2b | HepG2 | Liver Carcinoma | >150 |

| MCF7 | Breast Adenocarcinoma | >150 | |

| U87 | Glioblastoma | >150 | |

| CaCo-2 | Colorectal Adenocarcinoma | >150 | |

| HeLa | Cervical Carcinoma | >150 |

Anti-inflammatory Activity

While less explored than their anticancer properties, emerging evidence suggests that this compound derivatives possess anti-inflammatory potential. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. One study on vinyl sulfoximine derivatives, which share the core sulfoximine functional group, demonstrated potent anti-inflammatory effects through the activation of the Nrf2 pathway.[6]

Table 3: Anti-inflammatory Activity of a Vinyl Sulfoximine Derivative [6]

| Compound | Assay | EC50 (nM) |

| 10v | Nrf2 Activation | 83.5 |

EC50: The half-maximal effective concentration, which induces a response halfway between the baseline and maximum after a specified exposure time.

Antimicrobial Activity

The investigation into the antimicrobial properties of this compound compounds is still in its nascent stages. However, the broader class of organosulfur compounds has a well-established history of antimicrobial activity. While specific minimum inhibitory concentration (MIC) data for diaryl sulfoximines against a wide range of bacterial and fungal strains are not yet widely available, the structural similarities to other antimicrobial sulfur-containing compounds suggest this is a promising area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of this compound compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

-

Recombinant CDK9/Cyclin T enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Peptide substrate (e.g., a fluorescently labeled peptide)

-

Test compound (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase buffer to all wells.

-

Add the ATP solution to all wells.

-

Initiate the kinase reaction by adding the CDK9/Cyclin T enzyme and substrate mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the plate on a plate reader to measure the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[5]

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.[9][10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum suspension of the microorganism, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in the study of this compound compounds.

Caption: Inhibition of CDK-mediated cell cycle progression.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Proposed anti-inflammatory mechanism via Nrf2 activation.

Conclusion and Future Directions

This compound compounds and their diaryl sulfoximine relatives represent a highly promising class of molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, warrants further investigation and optimization. The preliminary evidence for their anti-inflammatory and potential antimicrobial activities opens up new avenues for therapeutic applications.